molecular formula C6H11NO3 B14117608 6-Hydroxyiminohexanoic acid CAS No. 24552-57-6

6-Hydroxyiminohexanoic acid

Cat. No.: B14117608
CAS No.: 24552-57-6
M. Wt: 145.16 g/mol
InChI Key: ZCEANQJUYPDYFM-UHFFFAOYSA-N
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Description

6-Hydroxyiminohexanoic acid is a chemical compound with the molecular formula C6H11NO3. It is known for its role as a building block in various chemical syntheses and industrial applications. The compound is characterized by the presence of a hydroxyimino group attached to a hexanoic acid backbone, making it a versatile intermediate in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyiminohexanoic acid can be achieved through several methods. One common approach involves the oxidation of 6-aminohexanoic acid using suitable oxidizing agents. Another method includes the use of multi-enzyme cascade reactions, where enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase are employed to convert precursors into the desired product .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes. For instance, whole cells of Escherichia coli co-expressing specific enzymes can be used to produce the compound efficiently. This method is advantageous as it eliminates the need for external cofactors and reduces the accumulation of intermediates .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyiminohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-oxohexanoic acid.

    Reduction: Reduction reactions can convert it into 6-aminohexanoic acid.

    Substitution: The hydroxyimino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    6-Oxohexanoic Acid: Formed through oxidation.

    6-Aminohexanoic Acid: Formed through reduction.

    Various Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

6-Hydroxyiminohexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxyiminohexanoic acid involves its interaction with specific enzymes and molecular targets. For example, in biocatalytic processes, the compound acts as a substrate for enzymes such as alcohol dehydrogenase and Baeyer-Villiger monooxygenase. These enzymes facilitate the conversion of the compound into various products through oxidation and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic Acid: A derivative of hexanoic acid with an amino group.

    6-Hydroxyhexanoic Acid: Similar in structure but lacks the hydroxyimino group.

    Adipic Acid: A dicarboxylic acid used in the production of nylon and other polymers.

Uniqueness

6-Hydroxyiminohexanoic acid is unique due to the presence of the hydroxyimino group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

CAS No.

24552-57-6

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

6-hydroxyiminohexanoic acid

InChI

InChI=1S/C6H11NO3/c8-6(9)4-2-1-3-5-7-10/h5,10H,1-4H2,(H,8,9)

InChI Key

ZCEANQJUYPDYFM-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)O)CC=NO

Origin of Product

United States

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